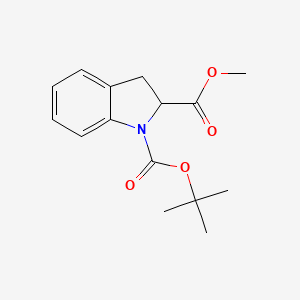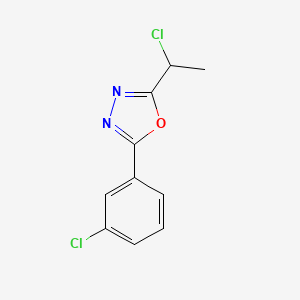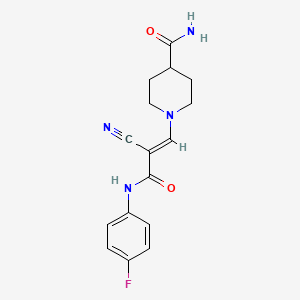
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate involves several steps. One common method includes the reaction of indole derivatives with tert-butyl and methyl groups under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, toluene, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different indole derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has several scientific research applications. It is used in the synthesis of complex drug-like molecules and as a precursor in the development of new pharmaceuticals . In chemistry, it serves as a building block for the synthesis of various indole derivatives, which are important in the study of heterocyclic compounds . In biology and medicine, it is used to investigate the biological activities of indole derivatives, including their potential as antiviral, anticancer, and antimicrobial agents . Additionally, it has applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application. For example, some indole derivatives have been shown to inhibit viral replication by targeting viral enzymes, while others may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is unique among indole derivatives due to its specific tert-butyl and methyl substitutions. Similar compounds include other indole derivatives such as 1-tert-butyl 5-methyl indoline-1,5-dicarboxylate and 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate . These compounds share similar structural features but may differ in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTYDRKOSWALHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2903955.png)

![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)




![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B2903967.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2903968.png)

![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
![N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide](/img/structure/B2903977.png)
